Cas no 17374-48-0 (4-Nitrophenyl salicylate)
4-Nitrophenyl salicylate structure
4-Nitrophenyl salicylate Properties
Names and Identifiers
-
- 4-Nitrophenyl 2-hydroxybenzoate
- 4-Nitrophenyl Salicylate
- Benzoic acid,2-hydroxy-, 4-nitrophenyl ester
- SALICYLIC ACID 4-NITROPHENYL ESTER
- (4-nitrophenyl) 2-hydroxybenzoate
- 4-Nitrophenyl-2-hydroxybenzoate
- p-Nitrophenyl salicylate
- salicylicacidnitrophenylester
- Salicylic acid p-nitrophenyl ester
- Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester
- 4-Nitrophenyl salicylate #
- Oprea1_659292
- Salicylsaure-p-nitrophenylester
- XSTIAAYONYIWGB-UHFFFAOYSA-N
- VZ29599
- S0146
- 4-NITROPHENYL SALICYLATE
- CS-0324190
- 2-pyridylmethyl N-[2-[[1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate
- D92236
- A811565
- DTXSID60342039
- AKOS015838935
- AS-66588
- MFCD00059835
- FT-0637545
- SCHEMBL2823735
- 17374-48-0
- 4-NITROPHENYL 2-HYDROXYBENZOATE
- Salicylic Acid 4-Nitrophenyl Ester
- 4-Nitrophenyl salicylate
- DB-043957
- +Expand
-
- MFCD00059835
- XSTIAAYONYIWGB-UHFFFAOYSA-N
- 1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H
- O(C(C1=C([H])C([H])=C([H])C([H])=C1O[H])=O)C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]
Computed Properties
- 259.04800
- 1
- 5
- 3
- 259.04807239g/mol
- 19
- 332
- 0
- 0
- 0
- 0
- 0
- 1
- 3.7
- 4
- 0
- 92.4
Experimental Properties
- 3.04280
- 92.35000
- 147.0 to 151.0 deg-C
- White crystals
- Uncertain
4-Nitrophenyl salicylate Price
4-Nitrophenyl salicylate Related Literature
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2. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plotAlexei U. Moozyckine,D. Martin Davies J. Chem. Soc. Perkin Trans. 2 2002 1158
-
3. 357. A rearrangement of aryl salicylatesBernard T. Tozer,Samuel Smiles J. Chem. Soc. 1938 1897
-
4. The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ionsBrian Capon,Bidhan Ch. Ghosh J. Chem. Soc. B 1966 472
-
5. Intramolecular general base catalysis and the rate-determining step in the nucleophilic cleavage of ionized phenyl salicylate with primary and secondary aminesMohammad Niyaz Khan J. Chem. Soc. Perkin Trans. 2 1989 199
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